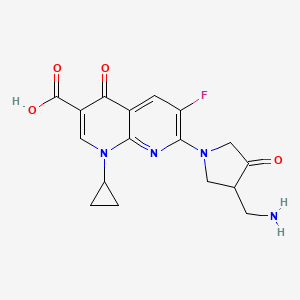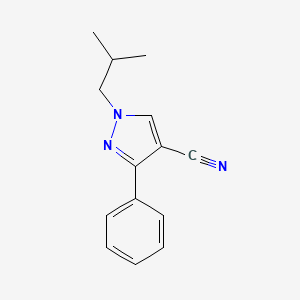
1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine . The reaction typically occurs under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA), which provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot condensation reactions. For example, pyrazole-4-aldehydes can be condensed with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to yield pyrazole-4-carbonitrile derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: Substitution reactions often involve the use of aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper catalysts, and bases like KOtBu.
Major Products:
Oxidation: Various pyrazole derivatives.
Reduction: Pyrazoline intermediates.
Substitution: N-arylpyrazoles.
Applications De Recherche Scientifique
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and biological activities.
1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of isobutyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C14H15N3 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
Clé InChI |
WTBYHTSCGPWRGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


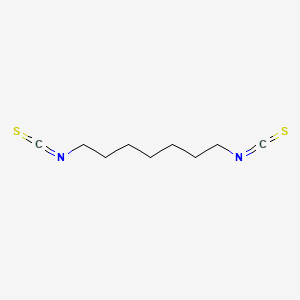

![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
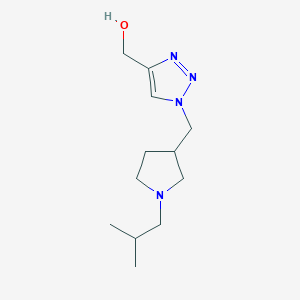
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
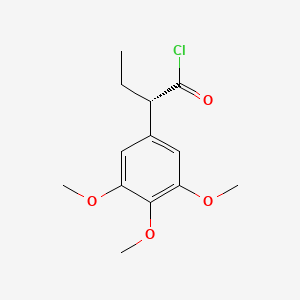
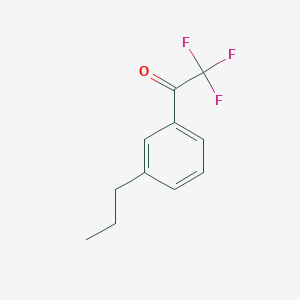
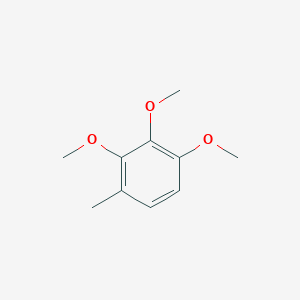
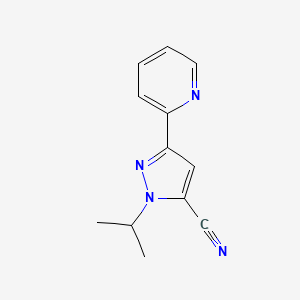
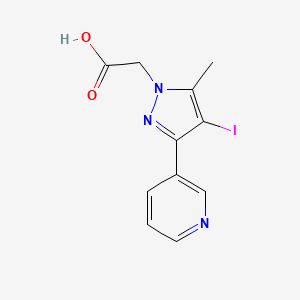

![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)
